molecular formula C19H24N4O B6754303 1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-(1H-pyrazol-5-yl)ethanone

1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-(1H-pyrazol-5-yl)ethanone

Cat. No.: B6754303
M. Wt: 324.4 g/mol
InChI Key: JFXHRQPLUDFTHJ-UHFFFAOYSA-N
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Description

1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-(1H-pyrazol-5-yl)ethanone is a complex organic compound that features a combination of isoquinoline, piperidine, and pyrazole moieties

Properties

IUPAC Name

1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-(1H-pyrazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c24-19(13-17-5-9-20-21-17)22-11-7-18(8-12-22)23-10-6-15-3-1-2-4-16(15)14-23/h1-5,9,18H,6-8,10-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXHRQPLUDFTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=CC=CC=C3C2)C(=O)CC4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-(1H-pyrazol-5-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-(1H-pyrazol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as ethanol, methanol, and acetonitrile are often used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-(1H-pyrazol-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-(1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-(1H-pyrazol-5-yl)ethanone is unique due to its combination of isoquinoline, piperidine, and pyrazole moieties. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for research and potential therapeutic applications.

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